3-Chloromethamphetamine
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Overview
Description
3-Chloromethamphetamine, also known as 1-(3-Chlorophenyl)-N-methylpropan-2-amine, is a substituted amphetamine derivative. It was first synthesized in the 1960s and is known for its psychoactive properties. In animal studies, it was classified as a hallucinogen rather than a stimulant .
Preparation Methods
The synthesis of 3-Chloromethamphetamine typically involves the reaction of 3-chlorophenylacetone with methylamine. The reaction conditions often include the use of a reducing agent such as lithium aluminum hydride (LiAlH4) to facilitate the reduction of the intermediate imine to the final amine product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
3-Chloromethamphetamine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), converting ketones or imines to amines.
Scientific Research Applications
Chemistry: It serves as a model compound for studying the effects of halogen substitution on the pharmacological properties of amphetamines.
Medicine: Although not used therapeutically, it provides insights into the design of new psychoactive substances and their potential therapeutic applications.
Mechanism of Action
3-Chloromethamphetamine exerts its effects primarily by interacting with monoamine transporters, particularly the dopamine transporter (DAT). This interaction leads to the release of dopamine, norepinephrine, and serotonin, resulting in its stimulant and psychoactive effects . The compound’s mechanism of action is similar to other amphetamines, but the presence of the chlorine atom may influence its binding affinity and selectivity for different transporters.
Comparison with Similar Compounds
3-Chloromethamphetamine is structurally similar to other substituted amphetamines, such as:
4-Chloromethamphetamine: Another chlorinated derivative with similar psychoactive properties.
3-Fluoromethamphetamine: A fluorinated analogue with distinct pharmacological effects.
3-Methoxymethamphetamine: A methoxy-substituted derivative with different psychoactive properties.
The uniqueness of this compound lies in its specific substitution pattern, which influences its pharmacological profile and chemical reactivity.
Properties
CAS No. |
77481-92-6 |
---|---|
Molecular Formula |
C10H14ClN |
Molecular Weight |
183.68 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-N-methylpropan-2-amine |
InChI |
InChI=1S/C10H14ClN/c1-8(12-2)6-9-4-3-5-10(11)7-9/h3-5,7-8,12H,6H2,1-2H3 |
InChI Key |
QLSSITLVZFHSJT-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC(=CC=C1)Cl)NC |
Origin of Product |
United States |
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